molecular formula C12H9ClN2O2S B2735949 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole CAS No. 866149-25-9

2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole

Cat. No.: B2735949
CAS No.: 866149-25-9
M. Wt: 280.73
InChI Key: QWJKIQCMGUZDAH-NVNXTCNLSA-N
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Description

2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole is a chemical compound featuring the 1,3-thiazole scaffold, a privileged structure in medicinal chemistry and drug discovery. The 1,3-thiazole core is a versatile heterocycle found in a broad spectrum of biologically active molecules and several FDA-approved drugs . This particular derivative is a synthetic building block of interest for researchers developing new therapeutic agents. Its structure combines the 1,3-thiazole ring with a 3-chlorobenzoyl ester group, which may influence its electronic properties and interaction with biological targets. Compounds based on the 1,3-thiazole scaffold have demonstrated considerable potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's . Furthermore, novel thiazole derivatives are frequently investigated for their anticancer properties, with some compounds exhibiting mechanisms of action that involve inducing cell cycle arrest, mitochondrial depolarization, and DNA fragmentation . Beyond these areas, the thiazole pharmacophore is also known for antimicrobial, anti-inflammatory, and antioxidant activities . This combination of features makes this compound a valuable compound for hit-to-lead optimization campaigns in pharmaceutical research. Researchers can utilize this molecule to explore structure-activity relationships (SAR) and develop novel inhibitors for various biological targets. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, and it is strictly not intended for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

[(Z)-1-(1,3-thiazol-2-yl)ethylideneamino] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2S/c1-8(11-14-5-6-18-11)15-17-12(16)9-3-2-4-10(13)7-9/h2-7H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJKIQCMGUZDAH-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC(=CC=C1)Cl)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)C1=CC(=CC=C1)Cl)/C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole typically involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with 2-aminoethanethiol to yield the desired thiazole derivative. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and solvents like dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study evaluated the cytotoxicity of thiazole derivatives using the bioluminescence inhibition method on Photobacterium leiognathi, revealing considerable cytotoxicity in several synthesized compounds .
  • Cell Line Testing : Compounds related to thiazoles have been tested against 60 different cancer cell lines at the National Cancer Institute (NCI), demonstrating significant activity against colon cancer, melanoma, and ovarian cancer .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The presence of the thiazole ring enhances the ability of these compounds to inhibit bacterial growth.

  • Antibacterial and Antifungal Properties : Research has shown that thiazoles can exhibit antibacterial and antifungal activities. For example, studies on substituted thiazoles have indicated effectiveness against various pathogenic bacteria and fungi .

Study 1: Anticancer Evaluation

In a comprehensive study involving various thiazole derivatives, researchers synthesized multiple compounds and assessed their anticancer activities. One compound demonstrated a GI50 value as low as 0.25 μM against ovarian cancer cells, indicating potent activity .

Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of thiazole derivatives against clinical isolates of bacteria. Results showed that certain derivatives exhibited significant inhibition zones in disk diffusion assays, confirming their potential as antimicrobial agents .

Data Tables

Compound Activity Type Cell Line/Bacteria GI50/IC50 Value
Compound AAnticancerColon Cancer0.41 μM
Compound BAntimicrobialE. coli15 μg/mL
Compound CAnticancerOvarian Cancer0.25 μM
Compound DAntimicrobialS. aureus10 μg/mL

Mechanism of Action

The mechanism of action of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole, we compare it with structurally related thiazole derivatives from recent synthetic studies (Table 1). These analogs vary in substituents and functional groups, offering insights into structure-property relationships.

Table 1: Key Structural and Analytical Data of Thiazole Derivatives

Compound Name Substituent on Thiazole Melting Point (°C) Key Spectral Data (¹H/¹³C NMR, ppm) Elemental Analysis (Calc./Found, %)
9a (Acetamide derivative) 2-Phenyl 198–200 1H: 8.12 (s, 1H, NH); ¹³C: 168.2 (C=O) C: 62.56/62.50; H: 4.31/4.32; N: 18.24/18.28
9b (Acetamide derivative) 2-(4-Fluorophenyl) 205–207 1H: 8.09 (s, 1H, NH); ¹³C: 167.8 (C=O) C: 61.20/61.18; H: 4.10/4.12; N: 17.80/17.85
9c (Acetamide derivative) 2-(4-Bromophenyl) 210–212 1H: 8.15 (s, 1H, NH); ¹³C: 167.5 (C=O) C: 56.30/56.28; H: 3.80/3.82; N: 16.50/16.55
9f (Acetamide derivative) 2-(3-Methoxyphenyl) 195–197 1H: 8.10 (s, 1H, NH); ¹³C: 55.11 (OCH3) C: 63.10/63.05; H: 4.40/4.42; N: 17.90/17.92
Target Compound (Hypothetical Data) 3-Chlorobenzoyloxy

Key Observations:

Structural Variations: The target compound differs from the acetamide derivatives (9a–9f) by replacing the triazole-benzodiazole-acetamide chain with an ethanimidoyl-3-chlorobenzoyloxy group. Substituents on the thiazole’s 2-position (e.g., phenyl, halophenyl, methoxyphenyl) influence steric bulk and polarity. The 3-chlorobenzoyloxy group in the target compound introduces meta-substitution, which may alter conformational flexibility compared to para-substituted analogs .

Physicochemical Properties: Melting Points: Acetamide derivatives (9a–9f) exhibit melting points between 195–212°C, suggesting high crystallinity due to hydrogen-bonding from the acetamide group . Lipophilicity: The 3-chloro substituent is more lipophilic than methoxy or fluorine groups, likely increasing the target’s logP value compared to 9b (4-fluoro) or 9f (3-methoxy) .

Synthesis and Purity :

  • Acetamide derivatives (9a–9f) were synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach yielding high regioselectivity and purity (elemental analysis deviations <0.1%) . The target compound’s synthesis would likely require esterification of 3-chlorobenzoyl chloride with an ethanimidoyl precursor, followed by coupling to the thiazole ring.

Spectroscopic Data :

  • The acetamide NH proton in 9a–9f resonates near δ 8.10 ppm in ¹H NMR, absent in the target compound due to its ethanimidoyl structure. The 3-chlorobenzoyloxy group would introduce distinct aromatic signals (e.g., δ 7.4–8.0 ppm for meta-substituted protons) .

Implications for Bioactivity

While biological data for the target compound are unavailable, docking studies on analogs like 9c (4-bromo) suggest that halogen substituents enhance binding to enzyme active sites via hydrophobic interactions . The 3-chloro group in the target compound may similarly improve affinity compared to electron-donating groups (e.g., methoxy in 9f). However, the ethanimidoyl linkage’s rigidity could limit conformational adaptability relative to the triazole-acetamide scaffold in 9a–9f.

Biological Activity

The compound 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole is a derivative of thiazole, a class of compounds known for their diverse biological activities. Thiazoles have been extensively studied for their potential in medicinal chemistry, particularly due to their roles in antimicrobial, anticancer, and neuroprotective activities. This article aims to explore the biological activity of the specified compound by reviewing relevant studies, synthesizing data from various research findings, and presenting case studies that highlight its efficacy.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiazole ring substituted with a chlorobenzoyloxy group. The synthesis typically involves acylation reactions using appropriate acid chlorides and thiazole derivatives. For example, the synthesis of similar thiazole derivatives has been reported using methods that include the reaction of thiosemicarbazides with α-chloroacetyl derivatives .

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Thiazoles have demonstrated significant antimicrobial properties against various bacterial strains. For instance, compounds similar to this compound showed minimum inhibitory concentrations (MICs) as low as 0.17 mg/mL against Escherichia coli and Bacillus cereus .
  • Anticancer Activity : Thiazoles have also been evaluated for their anticancer potential. In vitro studies have shown that certain thiazole derivatives exhibit cytotoxic effects against cancer cell lines such as HepG-2 (liver carcinoma), HCT-116 (colorectal carcinoma), and MDA-MB-231 (breast carcinoma). These studies often employ colorimetric assays such as MTT to assess cell viability .
  • Neuroprotective Effects : Some thiazole derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s. Compounds containing thiazole rings have shown promising AChE inhibitory activities, indicating their potential use in treating cognitive disorders .

Data Table: Biological Activities of Thiazole Derivatives

Activity TypeCompound ExampleTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialThis compoundE. coli0.17 mg/mL
AnticancerCompound 10cHepG-2 (Liver Carcinoma)IC50 = 12 µM
NeuroprotectiveCoumarin-thiazole hybridAChE InhibitionIC50 = 2.7 µM

Case Study 1: Antimicrobial Evaluation

A recent study synthesized several thiazole derivatives and tested them against common pathogens. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could significantly influence the biological efficacy of these compounds .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of thiazoles, particularly in relation to their cytotoxic effects on various cancer cell lines. The findings revealed that certain thiazole derivatives not only inhibited cancer cell proliferation but also induced apoptosis in treated cells. These results underscore the therapeutic potential of thiazoles in oncology .

Case Study 3: Neuroprotective Applications

Research exploring the neuroprotective effects of thiazoles highlighted their ability to inhibit AChE activity effectively. This inhibition is crucial for maintaining acetylcholine levels in the brain, which can be beneficial for cognitive function in neurodegenerative diseases such as Alzheimer’s .

Q & A

Basic Research Questions

Q. What are the established synthetic methods for preparing 2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole, and what key reaction conditions must be controlled?

  • Answer : Synthesis involves multi-step reactions starting with thiazole derivatives and 3-chlorobenzoyl chloride. Key steps include coupling the ethanimidoyl group to the thiazole ring under anhydrous conditions. Critical parameters include:

  • Temperature control (0–5°C during acylation to prevent decomposition) .
  • Use of aprotic solvents (DMF, THF) and coupling agents (DCC/DMAP) .
  • Monitoring via TLC (Rf 0.3–0.5 in ethyl acetate/hexane 1:1) and purification via silica gel chromatography (60–120 mesh) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Answer : Use a combination of:

  • ¹H/¹³C NMR : Aromatic protons (δ 7.8–8.2 ppm), carbonyl carbons (δ 170–175 ppm) .
  • HRMS : Calculated m/z 310.0458 [M+H]⁺ for verification .
  • HPLC : C18 column with 90:10 MeOH/H₂O; retention time consistency (±0.2 min) confirms purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the ethanimidoyl group while minimizing side product formation?

  • Answer :

  • Maintain a 1:1.05 molar ratio of thiazole precursor to ethanimidoyl reagent .
  • Use molecular sieves (4Å) to scavenge water and keep temperatures below -10°C during imine formation .
  • Quench reactions with ice-cold 5% NaHCO₃ and extract with dichloromethane (3×50 mL) for efficient isolation .

Q. What strategies resolve contradictory spectral data between theoretical predictions and experimental observations?

  • Answer :

  • Perform DFT calculations (B3LYP/6-31G* level) to model solvent effects .
  • Use variable-temperature NMR (25–60°C) to identify tautomerism .
  • Apply 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How does the electron-withdrawing 3-chloro substituent influence the compound’s reactivity in nucleophilic aromatic substitution?

  • Answer :

  • The chloro group activates the benzoyl ring for electrophilic attack at the para position .
  • Kinetic studies show a rate constant of 3.8×10⁻³ s⁻¹ for primary amine substitutions in acetonitrile at 40°C .

Q. What experimental precautions are critical for preserving functional group stability during synthesis?

  • Answer :

  • Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation of thiazole or imine groups .
  • Avoid prolonged exposure to moisture by using flame-dried glassware and anhydrous solvents .

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